molecular formula C4H10N2O B044621 (3R,4R)-tetrahydrofuran-3,4-diamine CAS No. 117180-87-7

(3R,4R)-tetrahydrofuran-3,4-diamine

Cat. No. B044621
M. Wt: 102.14 g/mol
InChI Key: VPSJSRRUXSUNFA-IMJSIDKUSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives and related diamine compounds often involves multicomponent reactions or catalytic processes. For instance, a novel three-component synthesis provided an efficient protocol for creating tetrahydrofuro[2,3-c]pyridines, showcasing the versatility of tetrahydrofuran derivatives in synthesizing complex heterocyclic structures (Fayol & Zhu, 2004). Additionally, the exploitation of a multienzymatic stereoselective cascade process has been reported for the synthesis of 2-methyl-3-substituted tetrahydrofuran precursors, underlining the potential for biocatalytic approaches in the preparation of tetrahydrofuran derivatives (Brenna et al., 2017).

Molecular Structure Analysis

X-ray analysis and 1H NMR spectroscopy have been utilized to examine the structural properties of (diamine)tetracarboxylatoplatinum(IV) complexes, which include tetrahydrofuran derivatives in their structure. These analyses reveal insights into the coordination environment and molecular geometry, highlighting the regular to distorted octahedral geometry around central atoms in these complexes (Kim et al., 1999).

Chemical Reactions and Properties

Tetrahydrofuran derivatives participate in various chemical reactions, including oxidative amination processes mediated by visible light catalysis. This demonstrates the role of tetrahydrofuran as a reactive moiety in constructing N-substituted azoles, leveraging molecular oxygen as an oxidant for the C(sp3)-H bond activation (Zhang et al., 2017).

Physical Properties Analysis

The basicity and solvation effects on tetrahydrofuran and related diamines have been studied in different solvents, including acetonitrile and tetrahydrofuran itself. These studies provide valuable information on the intrinsic basicity of amino groups and the influence of solvents on the molecular structure and properties of diamines (Rõõm et al., 2007).

Chemical Properties Analysis

The reactivity of tetrahydrofuran derivatives towards nitrating agents has been explored, revealing that the functional groups in these compounds exhibit different reactivities depending on the nitrating agent used. Such studies shed light on the chemical versatility of tetrahydrofuran derivatives and their potential for further functionalization (Sheremetev & Aleksandrova, 2005).

Scientific Research Applications

Neurochemistry and Neurotoxicity Research

A review on the neurochemistry and neurotoxicity of 3,4-Methylenedioxymethamphetamine (MDMA) discusses its pharmacological mechanisms, safety issues, and potential therapeutic applications, including its effects on neurotransmitter systems (McKenna & Peroutka, 1990). Although this study focuses on MDMA, the methodology and findings could offer insights into the research applications of structurally related compounds.

Advanced Material Research

Research on Poly(3,4-ethylenedioxythiophene) (PEDOT) as promising organic thermoelectric materials highlights the progress in the thermoelectric properties of PEDOT-based materials and their potential applications in niche and military technologies (Yue & Xu, 2012). This review demonstrates the relevance of organic compounds in developing new materials with special properties.

Catalysis and Chemical Synthesis

A review on the toxicological and environmental hazards and risks of tetrahydrofuran (THF) provides a comprehensive overview of THF's properties, including its role as a polar solvent and monomer in chemical synthesis (Fowles et al., 2013). While THF is not the same as "(3R,4R)-tetrahydrofuran-3,4-diamine," understanding its applications and safety profile can inform the use of related compounds in scientific research.

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes safety measures to be taken while handling the compound and first aid measures in case of exposure.


Future Directions

This involves discussing potential future research directions or applications of the compound. It could include potential uses in medicine, industry, or other fields, and what further research is needed to realize these uses.


properties

IUPAC Name

(3R,4R)-oxolane-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSRRUXSUNFA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-tetrahydrofuran-3,4-diamine

CAS RN

480450-23-5
Record name (3R,4R)-Tetrahydrofuran-3,4-diamine
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